molecular formula C21H18 B14601385 9-Benzyl-9-methyl-9H-fluorene CAS No. 61076-90-2

9-Benzyl-9-methyl-9H-fluorene

Katalognummer: B14601385
CAS-Nummer: 61076-90-2
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: LTEJLGRYPFAHHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Benzyl-9-methyl-9H-fluorene is an organic compound with the molecular formula C21H18 It is a derivative of fluorene, where the hydrogen atoms at the 9th position are replaced by a benzyl and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-9-methyl-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method is the reaction of 9H-fluorene with benzyl chloride and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

9-Benzyl-9-methyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding hydrocarbons.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

9-Benzyl-9-methyl-9H-fluorene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 9-Benzyl-9-methyl-9H-fluorene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Methyl-9H-fluorene: Lacks the benzyl group, resulting in different chemical and physical properties.

    9-Benzyl-9H-fluorene: Lacks the methyl group, which affects its reactivity and applications.

    9-Phenyl-9H-fluorene: Contains a phenyl group instead of a benzyl group, leading to variations in its chemical behavior.

Uniqueness

9-Benzyl-9-methyl-9H-fluorene is unique due to the presence of both benzyl and methyl groups at the 9th position of the fluorene core. This dual substitution enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

61076-90-2

Molekularformel

C21H18

Molekulargewicht

270.4 g/mol

IUPAC-Name

9-benzyl-9-methylfluorene

InChI

InChI=1S/C21H18/c1-21(15-16-9-3-2-4-10-16)19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14H,15H2,1H3

InChI-Schlüssel

LTEJLGRYPFAHHU-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.